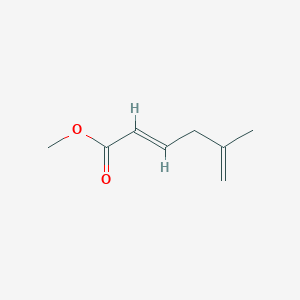
Methyl 5-methylhexa-2,5-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methylhexa-2,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂. It is a methyl ester derivative of 5-methylhexa-2,5-dienoic acid. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond. The presence of this conjugated system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexa-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
化学反応の分析
Types of Reactions
Methyl 5-methylhexa-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are used
Major Products Formed
Oxidation: Formation of 5-methylhexa-2,5-dienoic acid or its aldehyde derivative.
Reduction: Formation of methyl 5-methylhexanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used
科学的研究の応用
Methyl 5-methylhexa-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
作用機序
The mechanism of action of methyl 5-methylhexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid, which may exert biological effects .
類似化合物との比較
Similar Compounds
Methyl 2,4-hexadienoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2,5-hexadienoate: Similar structure but lacks the conjugated diene system.
Methyl 3-methylhexa-2,4-dienoate: Similar structure but with a different position of the methyl group
Uniqueness
Methyl 5-methylhexa-2,5-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
CAS番号 |
22070-63-9 |
|---|---|
分子式 |
C₈H₁₂O₂ |
分子量 |
140.18 |
IUPAC名 |
methyl (2E)-5-methylhexa-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3/b6-4+ |
SMILES |
CC(=C)CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















